molecular formula C8H16N2O B1416853 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one CAS No. 1132759-89-7

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No. B1416853
M. Wt: 156.23 g/mol
InChI Key: CLOMLSXGBGDLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, also known as MMPP, is a synthetic compound with a wide range of applications in scientific research. It is a pyrrolidine derivative, which is a type of cyclic amine, and it is used in the synthesis of a variety of compounds. MMPP is used to study the physiological effects of compounds and to investigate their biochemical mechanisms of action. It is also used as a model compound in laboratory experiments, as it is relatively easy to synthesize and has a wide range of potential uses.

Scientific Research Applications

Spectroscopic Identification and Derivatization

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one has been identified in studies involving novel hydrochloride salts of cathinones. Research by Nycz, Paździorek, Małecki, and Szala (2016) utilized a combination of GC-MS, IR, NMR, and electronic absorption spectroscopy for its identification. They also explored thionation and amination reactions for further characterization of cathinones including this compound (Nycz, Paździorek, Małecki, & Szala, 2016).

Pharmacological Characterization

Grimwood et al. (2011) studied a closely related compound, PF-04455242, which is a κ-opioid receptor antagonist showing potential for the treatment of depression and addiction disorders. This research highlights the pharmacological significance of similar compounds in understanding and potentially treating mental health conditions (Grimwood et al., 2011).

Synthetic Applications in Antibiotic Development

Lall et al. (2012) described the stereoselective synthesis of a closely related compound as a key intermediate in the preparation of fluoroquinolone antibiotics. This highlights the relevance of such compounds in the synthesis of crucial pharmaceuticals (Lall, Hoge, Tran, et al., 2012).

X-ray Structures and Computational Studies

Research by Nycz, Małecki, Zawiazalec, and Paździorek (2011) involved the determination of structures of similar cathinones through X-ray diffraction and NMR spectroscopy. Their work contributes to the structural understanding of compounds like 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Anticancer Activity in Derivatives

Hadiyal et al. (2020) investigated the synthesis of polysubstituted 4H-Pyran derivatives, including compounds related to 2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one, and evaluated their anticancer activity. This underscores the potential of such compounds in cancer research (Hadiyal, Parmar, Kalavadiya, et al., 2020).

properties

IUPAC Name

2-(methylamino)-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(9-2)8(11)10-5-3-4-6-10/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOMLSXGBGDLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylamino)-1-(pyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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